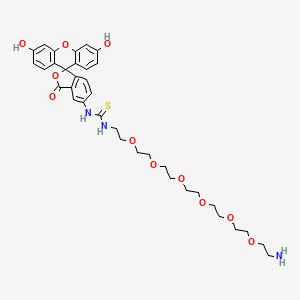

Fluorescein-PEG6-Amine

Description

Contextualization of Fluorescein (B123965) Derivatives as Advanced Fluorescent Probes in Biomedical Research

Fluorescein and its derivatives are among the most widely utilized fluorescent dyes in biomedical research. thermofisher.commedchemexpress.com Their popularity stems from several key photophysical properties, including a high quantum yield, which means they efficiently convert absorbed light into fluorescent light, and strong absorption of light in the visible spectrum, making them compatible with common fluorescence microscopy equipment. thermofisher.comnih.gov These characteristics enable the highly sensitive detection of labeled molecules. thermofisher.com

Fluorescein derivatives have been engineered for a multitude of applications, serving as probes for monitoring pH, detecting specific ions, and labeling proteins and nucleic acids. nih.govresearchgate.netresearchgate.net The ability to chemically modify the core fluorescein structure allows for the creation of a diverse palette of probes with tailored properties for specific research questions. nih.govresearchgate.net For instance, derivatives can be designed to exhibit changes in their fluorescent signal in response to specific biological events, providing dynamic information about cellular environments. nih.gov

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Modulating Bioconjugate Properties for Research Applications

Polyethylene glycol (PEG) linkers are synthetic, water-soluble polymers that play a crucial role in modern biotechnology and drug delivery. purepeg.comcreativepegworks.com When incorporated into bioconjugates—molecules formed by joining two or more molecules, at least one of which is a biomolecule—PEG linkers impart several beneficial properties. purepeg.comthermofisher.com

One of the primary advantages of PEGylation, the process of attaching PEG chains to molecules, is the enhancement of water solubility. creativepegworks.comaxispharm.com This is particularly important for hydrophobic molecules that would otherwise be difficult to work with in aqueous biological systems. axispharm.com Furthermore, PEG linkers can increase the stability of bioconjugates by protecting them from enzymatic degradation and reducing immunogenicity, the tendency to provoke an immune response. purepeg.comaxispharm.com The flexible nature of the PEG chain also acts as a spacer, minimizing steric hindrance between the conjugated molecules and allowing each component to maintain its biological function. broadpharm.com

Role of Amine Functionality in Chemo-selective Bioconjugation Strategies

The terminal amine group (-NH2) on Fluorescein-PEG6-Amine is a key functional group for bioconjugation. Primary amines are nucleophilic and can readily react with a variety of electrophilic groups to form stable covalent bonds. thermofisher.com This reactivity is the foundation of many chemo-selective ligation strategies, which aim to create specific and stable linkages between molecules under mild, biocompatible conditions. nih.gov

A common strategy involves the reaction of amines with N-hydroxysuccinimide (NHS) esters. thermofisher.com NHS esters are highly reactive towards primary amines, forming stable amide bonds. thermofisher.com This reaction is widely used for labeling proteins, as the side chains of lysine (B10760008) residues and the N-terminus of polypeptides present accessible primary amines. thermofisher.com The amine functionality also allows for conjugation to other reactive groups such as carboxylic acids and aldehydes, providing a versatile handle for attaching the fluorescent probe to a wide range of biomolecules and surfaces. broadpharm.comnih.govacs.org

Overview of the Multifaceted Research Utility of this compound in Life Sciences

The combination of a bright fluorophore, a biocompatible linker, and a reactive amine group makes this compound a highly versatile tool in the life sciences. Its applications span various research areas, including:

Fluorescence Microscopy and Cellular Imaging: Labeling specific proteins, antibodies, or other cellular components to visualize their localization and dynamics within cells.

Flow Cytometry: Quantifying and sorting cells based on the presence of fluorescently labeled markers on the cell surface or within the cell.

Drug Delivery Research: Tracking the biodistribution and cellular uptake of drug delivery vehicles, such as nanoparticles or liposomes. axispharm.com

Biosensor Development: Immobilizing the fluorescent probe onto a surface to create a sensor that can detect the binding of specific analytes through changes in fluorescence.

The hydrophilic PEG spacer helps to prevent aggregation and non-specific binding of the labeled biomolecule, leading to improved signal-to-noise ratios in imaging and assay applications. broadpharm.com

Scope and Objectives of a Comprehensive Research Review on this compound

This article provides a detailed examination of the chemical compound this compound. The primary objective is to offer a thorough understanding of its chemical structure, properties, and applications in bioconjugation and bioimaging. The review will systematically cover the individual components of the molecule—the fluorescein fluorophore, the PEG6 linker, and the amine functional group—and then explore how their synergy contributes to its utility in contemporary biomedical research. The article will also present detailed research findings and data to illustrate the practical applications and advantages of this important research tool.

Interactive Data Tables

The following tables provide a summary of the key components and properties of related compounds mentioned in this article.

Table 1: Properties of Fluorescein and its Derivatives

| Feature | Description |

| Fluorophore | Fluorescein |

| Excitation Maximum | ~494 nm |

| Emission Maximum | ~517-520 nm |

| Key Advantages | High quantum yield, pH sensitivity, well-established chemistry. medchemexpress.comnih.govnih.gov |

| Common Derivatives | Fluorescein isothiocyanate (FITC), Carboxyfluorescein (FAM) |

Table 2: Characteristics of PEG Linkers in Bioconjugation

| Property | Benefit in Bioconjugation |

| Hydrophilicity | Increases solubility of hydrophobic molecules in aqueous solutions. axispharm.com |

| Biocompatibility | Reduces immunogenicity and toxicity. creativepegworks.combiochempeg.com |

| Flexibility | Acts as a spacer to reduce steric hindrance. |

| Stability | Protects conjugated molecules from enzymatic degradation. purepeg.comaxispharm.com |

Table 3: Common Amine-Reactive Chemistries

| Reagent | Reactive Group | Resulting Bond | Key Features |

| NHS esters | Primary amines | Amide | Highly efficient and stable bond formation. thermofisher.com |

| Isothiocyanates | Primary amines | Thiourea (B124793) | Common for antibody labeling (e.g., FITC). thermofisher.com |

| Aldehydes | Primary amines | Imine (reducible to amine) | Used in reductive amination for stable C-N bonds. |

Properties

Molecular Formula |

C35H43N3O11S |

|---|---|

Molecular Weight |

713.8 g/mol |

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |

InChI |

InChI=1S/C35H43N3O11S/c36-7-9-42-11-13-44-15-17-46-19-20-47-18-16-45-14-12-43-10-8-37-34(50)38-24-1-4-28-27(21-24)33(41)49-35(28)29-5-2-25(39)22-31(29)48-32-23-26(40)3-6-30(32)35/h1-6,21-23,39-40H,7-20,36H2,(H2,37,38,50) |

InChI Key |

DRTOXEJBNKKBSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Fluorescein Peg6 Amine

Retrosynthetic Approaches and Precursor Selection for the Fluorescein-PEG6-Amine Conjugate

Retrosynthetic analysis of this compound primarily involves the disconnection of the amide bond linking the fluorescein (B123965) core and the PEG6 spacer. This approach reveals two main synthetic pathways originating from different precursor sets.

Pathway 1: Carboxy-Fluorescein and Diamino-PEG The most common strategy involves the coupling of a carboxy-functionalized fluorescein with a heterobifunctional PEG6 linker. The key precursors for this route are:

5(6)-Carboxyfluorescein (B613776): This is a mixture of two regioisomers of fluorescein functionalized with a carboxylic acid group. This carboxyl group provides a reactive handle for amide bond formation.

Mono-protected Diamino-PEG6: A hexaethylene glycol derivative with amino groups at both ends, where one amine is temporarily protected. A frequently used precursor is N-Boc-amino-PEG6-amine (H₂N-(CH₂CH₂O)₆-NHBoc). The tert-butyloxycarbonyl (Boc) group ensures that only one of the amino groups is available to react with the carboxyfluorescein. jenkemusa.com

Pathway 2: Amino-Fluorescein and Carboxy-PEG An alternative route involves reacting an amine-functionalized fluorescein with a PEG6 linker containing a terminal carboxylic acid and a protected amine. The precursors for this pathway would be:

5(6)-Aminofluorescein: Fluorescein modified with a primary amine.

Mono-amino, Mono-carboxy PEG6 with a Protected Amine: A suitable precursor would be Boc-NH-PEG6-COOH . This linker has a carboxylic acid for reaction with the amino-fluorescein and a Boc-protected amine that will become the terminal amine of the final product after deprotection. acs.org

Pathway 1 is often preferred due to the commercial availability and established reactivity of 5(6)-carboxyfluorescein and mono-protected diamino-PEG linkers.

Optimized Reaction Conditions for Directed Synthesis of this compound

The directed synthesis of this compound hinges on the efficient formation of an amide bond, typically achieved through the activation of a carboxylic acid precursor.

The principal reaction in forming the this compound conjugate is amidation. While esterification is a related reaction, the direct and stable linkage between the fluorescein and PEG components is an amide bond.

The amidation is most effectively carried out by converting the carboxylic acid group of 5(6)-carboxyfluorescein into a more reactive intermediate that is susceptible to nucleophilic attack by the primary amine of the PEG linker. A standard and highly efficient method involves the formation of an N-hydroxysuccinimide (NHS) ester . nanocs.netwindows.net

The process occurs in two main steps:

Activation: 5(6)-Carboxyfluorescein is reacted with a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , and N-hydroxysuccinimide (NHS) . EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable Fluorescein-NHS ester. axispharm.com This reaction is typically performed in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). broadpharm.com

Coupling: The activated Fluorescein-NHS ester is then reacted in situ with the mono-protected diamino-PEG linker (e.g., N-Boc-amino-PEG6-amine). The free primary amine of the PEG linker attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond. This reaction proceeds efficiently at a neutral to slightly basic pH (7.0-8.5). nanocs.netaxispharm.com

Typical Amidation Reaction Conditions

| Parameter | Condition | Purpose |

| Solvent | Anhydrous Dimethylformamide (DMF) | Dissolves reactants and facilitates the reaction. |

| Coupling Reagents | EDC (1.5 eq.), NHS (1.2 eq.) | Activates the carboxylic acid for efficient amidation. |

| Reactants | 5(6)-Carboxyfluorescein (1.0 eq.), N-Boc-amino-PEG6-amine (1.1 eq.) | Stoichiometric control to favor mono-conjugation. |

| Base | N,N-Diisopropylethylamine (DIPEA) (2-3 eq.) | Acts as a non-nucleophilic base to neutralize acids formed. |

| Temperature | Room Temperature (20-25°C) | Mild conditions to prevent side reactions and degradation. |

| Reaction Time | 3-24 hours | Monitored by TLC or LC-MS for completion. axispharm.combroadpharm.com |

Protecting groups are essential for the selective and directed synthesis of heterobifunctional molecules like this compound. beilstein-journals.orgnih.gov In the primary synthetic route, a protecting group on one of the terminal amines of the PEG linker prevents self-polymerization and ensures that the fluorescein moiety is attached to the correct end.

Protective Group Selection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions (including amidation) and its clean removal under acidic conditions. jenkemusa.com

Deprotection Methodology: Following the successful conjugation of the Boc-protected PEG linker to fluorescein, the Boc group must be removed to yield the final product with a free primary amine. This is achieved through acidolysis.

Reagent: A strong acid, most commonly trifluoroacetic acid (TFA) , is used. jenkemusa.comrsc.org

Solvent: The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) .

Conditions: The reaction is usually carried out at room temperature for 1-2 hours.

Workup: After deprotection, the TFA and solvent are removed under reduced pressure. The resulting amine is often obtained as a TFA salt, which can be used directly or neutralized if required for subsequent applications.

The use of scavengers, such as triisopropylsilane (B1312306) (TIPS), may be included during deprotection to prevent side reactions caused by the tert-butyl cation that is formed as a byproduct. rsc.orgacsgcipr.org

Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA in DCM) jenkemusa.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., 20% piperidine (B6355638) in DMF) |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

Advanced Purification Techniques for High Purity this compound Isolation

The purification of this compound is critical to remove unreacted starting materials, coupling reagents, and byproducts from the synthesis and deprotection steps. Due to the fluorescent nature of the compound and the physical properties of the PEG chain, chromatographic methods are most effective.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is the gold standard for purifying fluorescently labeled PEG compounds to achieve high purity (>95%). researchgate.net

Stationary Phase: A C18 silica-based column is typically used, which separates compounds based on hydrophobicity.

Mobile Phase: A gradient elution system is employed, commonly using water and acetonitrile (B52724) as the mobile phases. An acidic modifier, such as 0.1% TFA, is often added to both solvents to improve peak shape by protonating the amine and suppressing silanol (B1196071) interactions.

Detection: A UV-Vis detector set to the absorbance maximum of fluorescein (~494 nm) allows for specific detection and fractionation of the desired product.

Flash Column Chromatography: Flash chromatography is a faster, lower-resolution technique suitable for initial purification or for separating less complex mixtures.

Normal-Phase Silica (B1680970) Gel: Standard silica gel can be used, but the acidic nature of silica can lead to strong adsorption and peak tailing of amine-containing compounds. biotage.com To mitigate this, a basic modifier such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) is often added to the eluent (e.g., 1-2% in a dichloromethane/methanol gradient). reddit.com

Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can provide better results by creating a more basic environment that minimizes unwanted interactions with the product's amine group. biotage.com

Reverse-Phase Flash Chromatography: This technique uses C18-functionalized silica and is an effective alternative for purifying polar PEGylated compounds. nih.gov

Typical Preparative RP-HPLC Parameters

| Parameter | Specification |

| Column | Preparative C18, 10 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | 5-95% B over 30-40 minutes |

| Flow Rate | 20-50 mL/min (depending on column diameter) |

| Detection | 494 nm |

While highly effective for many small organic molecules, recrystallization is generally not suitable for PEGylated compounds like this compound. The inherent polydispersity (even in monodisperse PEG linkers) and the common oil-like or waxy nature of these materials make the formation of a well-ordered crystal lattice difficult.

Controlled Precipitation: Precipitation is a more viable non-chromatographic method for bulk purification or sample concentration. This technique relies on solubility differences.

The crude product is dissolved in a minimal amount of a good solvent (e.g., dichloromethane, methanol).

This solution is then added dropwise into a large volume of a stirred, cold "anti-solvent" in which the product is insoluble (e.g., cold diethyl ether, hexane).

The abrupt change in solvent polarity causes the product to precipitate out of the solution.

The resulting solid or semi-solid can be isolated by filtration or decantation. This process can be repeated to improve purity. Washing the precipitate with the anti-solvent helps remove soluble impurities. nih.gov

Comprehensive Spectroscopic and Analytical Characterization for Structural Confirmation

The definitive structural confirmation of this compound, a compound characterized by the molecular formula C35H43N3O11S and a molecular weight of approximately 713.8 g/mol , is accomplished through a suite of advanced spectroscopic and analytical techniques. rsc.orgresearchgate.netresearchgate.net These methods provide unambiguous evidence of the covalent linkage between the fluorescein moiety and the hexaethylene glycol amine linker, ensuring the compound's identity, purity, and stoichiometric integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering detailed insight into the molecular framework at the atomic level.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of characteristic signals that confirm the presence of both the fluorescein core and the PEG linker. The aromatic region of the spectrum would display complex multiplets corresponding to the protons of the xanthene and phenyl rings of the fluorescein group. The numerous protons of the hexaethylene glycol (PEG6) chain would be evident as a prominent, broad signal in the aliphatic region, typically around 3.6 ppm, a hallmark of the repeating (-O-CH2-CH2-) units. Signals corresponding to the methylene (B1212753) groups adjacent to the amine and the thiourea (B124793) linkage would appear as distinct multiplets, providing clear evidence of the successful conjugation of the two primary components.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Distinct signals would be observed for the aromatic carbons of the fluorescein moiety, including the characteristic spiro carbon of the xanthene ring. The repeating ethylene (B1197577) glycol units of the PEG6 linker would give rise to a strong signal around 70 ppm. The presence of the thiourea carbon would also be confirmed by a signal in the downfield region of the spectrum.

2D Correlation Techniques: While specific 2D NMR data for this compound is not widely published, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable in assigning the proton and carbon signals unequivocally. A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the mapping of the spin systems within the fluorescein and PEG moieties. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing definitive assignment of the carbon skeleton and confirming the covalent linkages between the different parts of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for the constituent moieties of the molecule, as specific experimental data is not readily available in the reviewed literature.

Click to view interactive data table

| Functional Group | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| Fluorescein | Aromatic Protons (xanthene, phenyl) | 6.5 - 8.2 |

| PEG6 Linker | Methylene Protons (-O-CH₂-CH₂-) | ~3.6 |

| PEG6 Linker | Methylene Protons adjacent to N | 2.8 - 3.5 |

| Fluorescein | Aromatic Carbons | 100 - 160 |

| Fluorescein | Spiro Carbon | ~83 |

| Fluorescein | Carbonyl Carbon | ~169 |

| PEG6 Linker | Methylene Carbons (-O-CH₂-CH₂-) | ~70 |

| Thiourea | Carbonyl Carbon (C=S) | 180 - 185 |

Mass Spectrometry (MS) for Molecular Ion Verification and Purity Assessment

Mass spectrometry is an essential analytical tool for the verification of the molecular weight and assessment of the purity of this compound. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically employed.

For this compound (C35H43N3O11S), the expected monoisotopic mass is approximately 713.2673 g/mol . In ESI-MS, the compound is expected to be observed as its protonated molecular ion [M+H]⁺ at an m/z value of approximately 714.2751. The detection of this ion with high mass accuracy provides strong evidence for the successful synthesis of the target compound. Furthermore, the mass spectrum can be used to assess the purity of the sample by detecting the presence of any unreacted starting materials or by-products.

Table 2: Mass Spectrometry Data for this compound

Click to view interactive data table

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₅H₄₃N₃O₁₁S | rsc.orgresearchgate.netresearchgate.net |

| Molecular Weight (Average) | 713.8 g/mol | rsc.orgresearchgate.netresearchgate.net |

| Monoisotopic Mass (Calculated) | 713.2673 g/mol | N/A |

| Expected [M+H]⁺ Ion (m/z) | ~714.2751 | N/A |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound. The FT-IR spectrum of the compound would display a combination of the vibrational bands corresponding to the fluorescein core and the PEG-amine linker.

Key expected absorption bands include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups on the fluorescein moiety.

C-H stretching vibrations for the aromatic rings of fluorescein and the aliphatic chain of the PEG linker, typically observed between 2850 and 3000 cm⁻¹.

The characteristic C=O stretching of the lactone carbonyl group in the fluorescein structure, expected around 1760 cm⁻¹.

Aromatic C=C stretching bands from the fluorescein rings in the 1450-1610 cm⁻¹ region.

A strong C-O-C stretching band from the ether linkages of the PEG chain, typically appearing around 1100 cm⁻¹.

N-H bending vibrations from the amine and thiourea groups in the range of 1550-1650 cm⁻¹.

A C=S stretching vibration from the thiourea linkage, which is expected to appear in the fingerprint region.

The presence of these characteristic bands in the FT-IR spectrum provides qualitative confirmation of the successful incorporation of all the key functional groups within the final molecular structure.

Table 3: Predicted FT-IR Absorption Bands for this compound This table is generated based on typical vibrational frequencies for the functional groups present in the molecule.

Click to view interactive data table

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200-3600 (broad) | Phenolic O-H | Stretching |

| 3100-3400 | N-H | Stretching |

| 2850-3000 | Aromatic & Aliphatic C-H | Stretching |

| ~1760 | Lactone C=O | Stretching |

| 1550-1650 | N-H | Bending |

| 1450-1610 | Aromatic C=C | Stretching |

| ~1100 (strong) | C-O-C (ether) | Stretching |

Elemental Analysis for Stoichiometric Validation

Elemental analysis provides a quantitative determination of the percentage composition of carbon, hydrogen, nitrogen, and sulfur in this compound, which serves to validate its empirical formula. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C35H43N3O11S. A close correlation between the experimental and theoretical values confirms the stoichiometric purity of the synthesized compound. For a related compound, Fluorescein-PEG3-Amine (C29H31N3O8S), the reported elemental analysis is C, 59.89%; H, 5.37%; N, 7.22%; O, 22.01%; S, 5.51%. medkoo.com

Table 4: Theoretical Elemental Analysis of this compound (C₃₅H₄₃N₃O₁₁S)

Click to view interactive data table

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 35 | 420.385 | 58.90% |

| Hydrogen | H | 1.008 | 43 | 43.344 | 6.07% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 5.89% |

| Oxygen | O | 15.999 | 11 | 175.989 | 24.65% |

| Sulfur | S | 32.06 | 1 | 32.06 | 4.49% |

| Total | 713.799 | 100.00% |

Photophysical Characteristics and Spectroscopic Performance of Fluorescein Peg6 Amine in Diverse Research Environments

Determination of Excitation and Emission Maxima in Various Solvents and Physiological Buffers

Fluorescein-PEG6-Amine exhibits characteristic excitation and emission spectra that are influenced by its surrounding environment. The nominal excitation and emission maxima for this compound are approximately 494 nm and 517 nm, respectively broadpharm.combroadpharm.com. However, these values are subject to shifts depending on the polarity and protic nature of the solvent. For instance, the absorption maximum of the parent molecule, fluorescein (B123965), can shift from 484 nm in trifluoroethanol to 520 nm in dimethylsulfoxide, with a corresponding emission shift from 508 nm to 543 nm across the same solvents . The hydrophilic PEG6 (hexaethylene glycol) spacer in this compound is designed to enhance solubility in aqueous media, making its performance in physiological buffers particularly relevant broadpharm.com. In such buffered solutions, the spectral properties are also heavily influenced by pH.

Table 1: Excitation and Emission Maxima of Fluorescein and its Derivatives in Different Environments

| Compound | Solvent/Buffer | Excitation Max (nm) | Emission Max (nm) |

|---|---|---|---|

| This compound | General | 494 | 517 |

| Fluorescein | Ethanol (B145695) | 425 | 515 |

| Fluorescein | Basic Ethanol | 470 | 515 |

| FITC-PEG-lipid | pH 10.0 Buffer | 495 | 519 |

| Fluorescein | Trifluoroethanol | 484 | 508 |

This table is generated based on available data for this compound and its parent/related compounds to illustrate environmental effects.

Quantitative Analysis of Fluorescence Quantum Yield and its Environmental Dependencies

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorophore. For fluorescein and its derivatives, the quantum yield is highly dependent on the solvent environment. The quantum yield of fluorescein in ethanol is reported to be 0.79, while in basic ethanol, it increases to 0.97 . In a 0.1 N NaOH aqueous solution, the quantum yield of fluorescein is approximately 0.925 nih.gov. The presence of salts and proteins in buffer solutions can also impact the quantum yield researchgate.net. The PEG linker in this compound enhances its water solubility, which is a key factor for maintaining a high quantum yield in aqueous and physiological buffers.

Table 2: Fluorescence Quantum Yield of Fluorescein in Various Solvents

| Solvent | Quantum Yield (Φf) |

|---|---|

| Ethanol | 0.79 |

| Basic Ethanol | 0.97 |

| 0.1 N NaOH (aq) | 0.925 |

| Trifluoroethanol | 1.0 |

This table provides data for the parent fluorescein molecule, which serves as a strong indicator for the expected behavior of this compound.

Fluorescence Lifetime Measurements and Heterogeneity in Solution and Conjugated States

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. This parameter is generally independent of the fluorophore concentration and excitation intensity but can be influenced by the local environment nih.gov. The fluorescence lifetime of fluorescein is approximately 4.0 ns nih.gov. When conjugated to biomolecules, the fluorescence lifetime can change. For example, the lifetime of a fluorescein derivative can be altered when in proximity to certain amino acid residues like tryptophan, which can lead to fluorescence quenching nih.gov. The PEG linker in this compound can help to reduce direct interactions between the fluorophore and the conjugated biomolecule, potentially minimizing significant alterations in the fluorescence lifetime. However, the immediate microenvironment created by the conjugation can still introduce lifetime heterogeneity. Studies on fluorescein derivatives have shown bi-exponential decay kinetics when conjugated to antibodies, indicating the presence of multiple emissive species with different lifetimes nih.gov.

Photostability Assessment under Different Illumination Conditions and Reactive Oxygen Species Challenge

A significant drawback of fluorescein and its derivatives is their susceptibility to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to light nih.govcelljournal.org. The rate of photobleaching is dependent on the intensity of the illumination source and the presence of reactive oxygen species (ROS). The photobleaching of fluorescein is generally not a single-exponential process, suggesting complex photochemical reactions involving triplet states and interactions with molecular oxygen nih.gov. In comparative studies, fluorescein isothiocyanate (FITC) has shown lower photostability than other fluorescent dyes like the Alexa Fluor family nih.govcelljournal.org. For instance, under certain experimental conditions, FITC experienced a reduction in fluorescence of over 20% in just 80 seconds of exposure, while Alexa Fluor 568 fluorescence decreased by about 15% researchgate.net. The PEG chain in this compound may offer some protection against photobleaching by creating a hydrated shell around the fluorophore, but it is not expected to completely eliminate this inherent property of the fluorescein core.

pH-Dependent Fluorescence Intensity and Spectral Shift Characterization

The fluorescence of fluorescein is highly dependent on the pH of the solution. The molecule exists in different ionic forms depending on the pH, with the dianion, which is predominant at alkaline pH, being the most fluorescent species mdpi.com. The pKa values for the equilibria between these forms are approximately 2.1, 4.3, and 6.4 mdpi.com. As the pH decreases from alkaline to acidic, the fluorescence intensity of fluorescein dramatically decreases researchgate.netscispace.com. This pH sensitivity is a key characteristic that can be both an advantage for pH sensing applications and a challenge that requires careful pH control in other experimental setups. For a FITC-PEG-lipid conjugate, the fluorescence intensity was observed to be higher at alkaline-neutral pH and lower at acidic pH, with inflection points in the fluorescence ratio versus pH plot at pH 2.79 and 6.17 researchgate.net. Acidification can also lead to a blue shift in the absorption spectrum of fluorescein derivatives nih.gov.

Table 3: pKa Values of Fluorescein

| Equilibrium | pKa |

|---|---|

| Cation/Neutral | ~2.1 |

| Neutral/Monoanion | ~4.3 |

Concentration-Dependent Self-Quenching and Aggregation Behavior of the Compound

At high concentrations, fluorescein and its derivatives exhibit self-quenching, a phenomenon where the fluorescence intensity decreases as the concentration of the fluorophore increases. This is often due to the formation of non-fluorescent dimers or energy transfer between fluorophore molecules plos.org. For fluorescein, self-quenching starts to become significant at concentrations around 4 x 10^-4 M researchgate.net. The self-quenching of fluorescein has been attributed to interactions through a fluorescence resonance energy transfer (FRET) mechanism nih.gov. The hydrophilic and flexible PEG6 linker in this compound can help to mitigate aggregation and self-quenching to some extent by increasing the distance between fluorophore moieties, especially when conjugated to macromolecules at high labeling densities. However, at very high local concentrations, self-quenching will still occur.

Investigation of this compound Interactions with Biomolecular Milieus: Quenching and Enhancement Mechanisms

The fluorescence of this compound can be modulated by its interactions with the surrounding biomolecular environment. Fluorescence quenching can occur through various mechanisms, including collisional quenching, formation of ground-state complexes, and energy transfer mdpi.com. For instance, the fluorescence of fluorescein can be quenched by proximity to certain amino acid residues like tryptophan nih.gov. Conversely, fluorescence enhancement can also be observed. The local environment can alter the quantum yield of the fluorophore. For example, the clustering of PEG molecules around a fluorescent protein has been shown to create a microenvironment with a higher local refractive index, leading to enhanced fluorescence emission nih.gov. The interaction of the fluorophore with metallic nanostructures can also lead to either fluorescence enhancement or quenching, depending on the distance between the molecule and the particle ethz.chresearchgate.netaps.org. The amine group on this compound provides a reactive handle for conjugation to biomolecules, and the nature of the resulting microenvironment will ultimately dictate the final fluorescence output.

Fluorescence Anisotropy Measurements for Rotational Dynamics and Conjugate Rigidity Assessment

Fluorescence anisotropy is a powerful ratiometric technique used to investigate the rotational dynamics of fluorescent molecules in solution. By measuring the change in the polarization of emitted light relative to the excitation light, fluorescence anisotropy provides insights into the size, shape, and rigidity of fluorescently labeled conjugates and their interactions with other molecules. For this compound, this technique is particularly valuable for assessing how the rotational motion of the fluorescein fluorophore is affected by its conjugation to other molecules and the flexibility of the hexaethylene glycol (PEG6) linker.

The fundamental principle of fluorescence anisotropy lies in the photoselection of fluorophores by polarized light. When a population of fluorescent molecules is excited with plane-polarized light, only those molecules with their absorption transition dipole moment aligned with the polarization plane of the light are preferentially excited. If these molecules remain stationary between excitation and emission, the emitted light will also be polarized. However, in a solution, molecules undergo rotational diffusion (Brownian motion), which causes them to reorient during the fluorescence lifetime (the brief period between absorption and emission). This rotational motion leads to a depolarization of the emitted light.

The degree of depolarization is quantified by measuring the fluorescence anisotropy (r), which is calculated from the intensities of the emitted light polarized parallel (I∥) and perpendicular (I⟂) to the plane of the polarized excitation light:

r = (I∥ - G * I⟂) / (I∥ + 2 * G * I⟂)

Where 'G' is an instrument-specific correction factor.

The measured anisotropy is inversely related to the rotational mobility of the fluorophore. A small, rapidly tumbling molecule like free this compound in a low-viscosity solvent will exhibit significant rotational diffusion during its fluorescence lifetime, resulting in a low anisotropy value. Conversely, when the conjugate binds to a large macromolecule, such as a protein or antibody, its rotational motion is significantly constrained. This reduction in tumbling speed leads to a higher anisotropy value. moleculardevices.com This change in anisotropy upon binding is the basis for numerous applications in research, including the determination of binding affinities and kinetics. edinst.comwikipedia.org

Rotational Dynamics and Environmental Factors

The rotational dynamics of this compound are sensitive to several environmental factors, primarily the viscosity of the solvent and the temperature. The relationship between fluorescence anisotropy (r), the fluorescence lifetime (τ), and the rotational correlation time (θ) is described by the Perrin equation:

r = r₀ / (1 + τ/θ)

where r₀ is the fundamental or intrinsic anisotropy of the fluorophore in the absence of rotational motion (the theoretical maximum is 0.4 for fluorescein). wikipedia.org

The rotational correlation time (θ) is a measure of the average time it takes for a molecule to rotate by one radian and is directly proportional to the viscosity (η) and the hydrodynamic volume (V) of the rotating molecule, and inversely proportional to the temperature (T):

θ = ηV / (kT)

where k is the Boltzmann constant.

As shown by these relationships, an increase in solvent viscosity or a decrease in temperature will increase the rotational correlation time, thereby slowing down the molecule's tumbling and resulting in a higher measured fluorescence anisotropy. preprints.org This principle is illustrated in the following data, which shows the effect of temperature on the fluorescence anisotropy of fluorescein in solution.

| Temperature (°C) | Fluorescence Anisotropy (r) of Fluorescein |

|---|---|

| 25 | 0.035 |

| 35 | 0.030 |

| 45 | 0.026 |

| 55 | 0.022 |

This table demonstrates the inverse relationship between temperature and fluorescence anisotropy for a fluorescein solution. As temperature increases, the rotational motion of the fluorophore becomes faster, leading to greater depolarization and a lower anisotropy value. shimadzu.com

Assessment of Conjugate Rigidity and the "Propeller Effect"

This phenomenon is sometimes referred to as the "propeller effect," where the fluorophore can rotate or "wobble" at the end of the linker. nih.gov This independent motion can lead to depolarization of the emitted light, resulting in a lower-than-expected anisotropy value, even when the conjugate is bound to a very large, slowly tumbling partner. The extent of this effect depends on the length and flexibility of the linker. Longer PEG chains generally allow for more independent motion of the fluorophore. nih.gov

For this compound, the six-unit ethylene (B1197577) glycol chain offers a balance between providing a spacer and maintaining a degree of rigidity. However, when precise measurements of the global rotational dynamics of a large protein are required, the potential for independent fluorophore motion must be considered. In such cases, comparing the anisotropy of conjugates with different linker lengths can help to dissect the contributions of local fluorophore rotation versus global macromolecular tumbling.

The utility of fluorescence anisotropy is clearly demonstrated in binding assays. The following table presents hypothetical data from a typical protein-binding experiment using a fluorescein-labeled ligand like this compound.

| State of this compound | Typical Molecular Weight (Da) | Expected Rotational Motion | Resulting Fluorescence Anisotropy (r) |

|---|---|---|---|

| Free in solution | ~714 | Fast | Low (~0.02 - 0.05) |

| Bound to a small protein | ~25,000 | Slower | Intermediate (~0.10 - 0.18) |

| Bound to a large antibody | ~150,000 | Very Slow | High (~0.20 - 0.30) |

This table illustrates the principle of using fluorescence anisotropy to monitor binding events. As the effective size of the fluorescent conjugate increases upon binding to larger molecules, its rotational motion slows, leading to a significant and measurable increase in fluorescence anisotropy. nih.gov

Bioconjugation Chemistry and Strategic Coupling of Fluorescein Peg6 Amine with Biomolecules and Materials

Amine-Reactive Linkage Chemistries for Diverse Substrate Functionalization

The primary amine group of Fluorescein-PEG6-Amine is a versatile handle for a variety of conjugation chemistries, allowing for its attachment to a wide range of substrates. The choice of chemistry depends on the available functional groups on the target molecule.

Carbodiimide (B86325) (EDC/NHS) Coupling for Carboxyl-Containing Targets

For biomolecules and materials bearing carboxyl groups (-COOH), such as proteins with exposed aspartic and glutamic acid residues or carboxylated surfaces, carbodiimide chemistry is a widely employed conjugation strategy. broadpharm.commedkoo.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. researchgate.netthermofisher.com This intermediate is susceptible to hydrolysis, which can be minimized by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.comthermofisher.com NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with the primary amine of this compound to create a stable amide bond. thermofisher.com This two-step process enhances the efficiency and specificity of the conjugation reaction. researchgate.netthermofisher.com

Table 1: Key Components in EDC/NHS Coupling

| Component | Function |

|---|---|

| This compound | Provides the fluorescent label and a primary amine for conjugation. |

| Carboxyl-containing Target | The biomolecule or material to be labeled. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxyl groups to form a reactive intermediate. researchgate.net |

| NHS (N-hydroxysuccinimide) | Stabilizes the activated carboxyl group, increasing reaction efficiency. thermofisher.com |

Succinimidyl Ester (NHS-ester) Reactivity with Primary Amine Groups

When the target molecule itself possesses a primary amine, a common approach involves the use of a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester. nih.gov These reagents react with the primary amine on the target molecule to form a stable amide bond. thermofisher.com In a subsequent step, the other end of the crosslinker, which now displays a different reactive group, can be coupled to this compound. This method provides a versatile strategy for linking this compound to amine-containing molecules. The reaction between an NHS ester and a primary amine is highly efficient at a slightly alkaline pH (typically 7.2-8.5). thermofisher.comlumiprobe.com

Isothiocyanate and Activated Carbonate Derivatization Reactions

Fluorescein (B123965) isothiocyanate (FITC) has historically been a popular reagent for labeling primary amines. thermofisher.com The isothiocyanate group (-N=C=S) reacts with primary amines to form a stable thiourea (B124793) linkage. While effective, the resulting thiourea bond is generally considered less stable than the amide bond formed from NHS ester reactions.

Activated carbonates, such as those formed with p-nitrophenyl chloroformate, can also be used to create reactive intermediates for coupling with amines. These carbonates react with the primary amine of this compound to form a carbamate (B1207046) linkage.

Bioorthogonal Click Chemistry Adaptations (e.g., Strain-Promoted Azide-Alkyne Cycloaddition)

For highly specific and efficient labeling, particularly in complex biological environments, bioorthogonal click chemistry offers a powerful approach. cellmosaic.com This involves introducing a bioorthogonal functional group, such as an azide (B81097) or a strained alkyne, onto either the this compound or the target molecule.

One prominent example is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.orgmagtech.com.cn In this reaction, a cyclooctyne (B158145) derivative (a strained alkyne) reacts specifically with an azide to form a stable triazole linkage without the need for a cytotoxic copper catalyst. magtech.com.cnnih.gov For instance, this compound can be modified to bear a terminal azide group. This "clickable" fluorescein derivative can then be reacted with a biomolecule that has been engineered or chemically modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO). medchemexpress.comlumiprobe.com This strategy allows for highly selective labeling with minimal off-target reactions. nih.gov

Optimization of Reaction Parameters for Maximizing Conjugation Yields and Selectivity

Achieving high yields and selective conjugation requires careful optimization of several reaction parameters. The inherent complexities of working with large biomolecules, which often have multiple potential reaction sites, necessitate a more nuanced approach than standard organic synthesis. cellmosaic.comcharlotte.edu

Stoichiometric Ratios and Reagent Concentration Effects

The molar ratio of this compound to the target molecule is a critical parameter influencing the degree of labeling. cellmosaic.com In contrast to conventional chemical reactions where equimolar amounts might be used, bioconjugation often employs a molar excess of the labeling reagent to drive the reaction towards completion, especially when the target biomolecule is present in low concentrations. cellmosaic.com For protein labeling, a 5- to 10-fold molar excess of an NHS ester-activated fluorescein derivative is often recommended to ensure efficient labeling.

However, using a large excess of the labeling reagent can sometimes lead to multiple labeling events on a single biomolecule, which may or may not be desirable depending on the application. charlotte.edu Therefore, the optimal stoichiometric ratio must be determined empirically for each specific conjugation pair.

Table 2: Impact of Reagent Concentration on Conjugation

| Parameter | Effect on Reaction | Research Finding | Citation |

|---|---|---|---|

| Low Biomolecule Concentration | May require higher reaction rate constants for effective conjugation. | Concentrating biomolecules before reaction can improve the rate. | cellmosaic.com |

| High Reagent Concentration | Can lead to faster reaction rates and higher yields. | Fast cysteine conjugation can be achieved at low micromolar concentrations. | nih.gov |

| Excess Labeling Reagent | Drives the reaction to completion, increasing labeling efficiency. | A 5-10 fold molar excess of NHS-ester is recommended for protein labeling. | |

| Increased Protein and Ligand Concentration | Can result in greater bioconjugate yields. | Studies have shown a positive correlation between concentration and yield. | researchgate.net |

Selection of Optimal pH and Buffer Systems for Bioconjugation Reactions

The efficiency of the coupling reaction involving the primary amine of this compound is critically dependent on the pH of the reaction medium. The primary amine group (-NH2) must be in a deprotonated, nucleophilic state to effectively react with electrophilic functional groups on target biomolecules, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates.

The choice of buffer system is equally crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with reactions targeting amine-reactive sites, as they will compete with the this compound for the reactive sites on the biomolecule. thermofisher.com Suitable non-amine-containing buffers for these conjugation reactions include phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate/bicarbonate buffer, and HEPES buffer. thermofisher.com

Table 1: Recommended Buffer Systems and pH for this compound Conjugation

| Buffer System | Recommended pH Range | Suitability Notes |

| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Widely used, but phosphate (B84403) can sometimes interfere with downstream applications. |

| Borate Buffer | 8.0 - 9.0 | Often considered optimal for NHS ester reactions. thermofisher.com |

| Carbonate/Bicarbonate Buffer | 8.5 - 9.5 | Effective for maintaining alkaline conditions. |

| HEPES Buffer | 7.0 - 8.0 | A good alternative to PBS, particularly when phosphate is a concern. |

Temperature and Reaction Duration Optimization for Specific Conjugation Targets

The temperature and duration of the bioconjugation reaction are critical parameters that must be optimized for each specific target molecule to maximize conjugation efficiency while preserving the biological activity and structural integrity of the biomolecule.

For many standard protein labeling reactions with amine-reactive dyes, a reaction time of 1 to 4 hours at room temperature is often sufficient. Alternatively, the reaction can be carried out overnight at 4°C. The lower temperature can be beneficial for sensitive proteins that may lose activity or stability at room temperature over extended periods. For instance, when conjugating to antibodies, a common starting point is a 1-2 hour incubation at room temperature or at 4°C.

The optimal reaction time is also influenced by the concentration of the reactants. Higher concentrations of both the this compound and the target biomolecule will generally lead to faster reaction rates. The specific reactivity of the functional group on the target molecule also plays a role. For example, the reaction of the amine with an isothiocyanate group to form a thiourea linkage may require different optimization compared to the reaction with an NHS ester to form an amide bond.

Table 2: General Guidelines for Temperature and Duration in Bioconjugation

| Conjugation Target | Typical Temperature | Typical Duration | Key Considerations |

| Stable Proteins (e.g., BSA) | Room Temperature (20-25°C) | 1 - 2 hours | Monitor for precipitation at higher concentrations. |

| Antibodies (e.g., IgG) | 4°C or Room Temperature | 2 - 4 hours or overnight at 4°C | Lower temperatures are often preferred to maintain antibody integrity. |

| Peptides | Room Temperature (20-25°C) | 30 minutes - 2 hours | Generally more stable than larger proteins, allowing for faster reactions. |

| Amine-functionalized surfaces | Room Temperature (20-25°C) | 1 - 12 hours | Reaction time can be extended to ensure sufficient surface density. |

It is imperative to perform pilot experiments to determine the ideal conditions for a specific application, often by varying the molar ratio of the dye to the target, the reaction time, and the temperature, and then analyzing the resulting conjugate to determine the degree of labeling and the retention of biological function.

Advanced Characterization Techniques for Confirming Conjugation Products and Labeling Efficiency

Following the bioconjugation reaction, it is essential to employ a suite of analytical techniques to confirm the successful formation of the this compound conjugate, assess its purity, and determine the efficiency of the labeling process.

Gel Electrophoresis (e.g., SDS-PAGE, Native PAGE) and Western Blot Analysis

Gel electrophoresis is a fundamental technique for the qualitative analysis of protein conjugates. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. researchgate.net When a protein is successfully conjugated with this compound, its molecular weight increases. This results in a shift in the electrophoretic mobility, with the conjugate band appearing higher on the gel compared to the unconjugated protein. The fluorescence of the fluorescein moiety allows for direct visualization of the conjugate on the gel using a UV transilluminator or a fluorescence imager, even before any protein staining. acs.orgtandfonline.com

Native PAGE, which separates proteins based on their size, shape, and charge, can also be used to assess conjugation. Changes in the native conformation or charge of the protein upon conjugation can lead to altered mobility.

Western blotting combines the separation power of gel electrophoresis with the specificity of antibody-based detection. nih.gov After transferring the separated proteins from the gel to a membrane (such as nitrocellulose or PVDF), the fluorescently labeled protein can be directly detected using a fluorescence imaging system. jacksonimmuno.com Alternatively, if the target protein is being detected with a primary antibody, a fluorescently labeled secondary antibody can be used, and the co-localization of the signals can confirm the identity of the conjugated protein. tandfonline.com This technique is particularly useful for confirming the conjugation to a specific protein within a complex mixture. rockland.com

Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) for Conjugate Size Verification

Size Exclusion Chromatography (SEC) is a powerful method for separating molecules based on their hydrodynamic radius. lcms.cz This technique is highly effective for separating the fluorescently labeled conjugate from the unreacted dye and the unconjugated biomolecule. nanocs.net The addition of the this compound moiety increases the size of the biomolecule, causing it to elute earlier from the SEC column than its unconjugated counterpart. chromatographyonline.comacs.org By calibrating the column with molecular weight standards, SEC can provide an estimation of the molecular weight of the conjugate and assess the heterogeneity of the sample.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution. nih.govresearchgate.net DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. plos.org Successful conjugation of this compound to a biomolecule will result in an increase in its hydrodynamic diameter, which can be readily detected by DLS. rsc.orgacs.org This technique is particularly useful for monitoring the conjugation process in real-time and for detecting the formation of any aggregates.

Table 3: Comparison of SEC and DLS for Conjugate Analysis

| Technique | Principle | Information Obtained | Advantages | Limitations |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume as molecules pass through a porous matrix. | Molecular weight estimation, separation of conjugate from reactants, assessment of purity and aggregation. lcms.czchromatographyonline.com | High resolution, quantitative, allows for fraction collection. | Can be influenced by molecule-matrix interactions, requires specific mobile phases. |

| Dynamic Light Scattering (DLS) | Measurement of size based on the Brownian motion of particles in solution. nih.gov | Average hydrodynamic diameter, size distribution, detection of aggregates. rsc.org | Rapid, non-invasive, requires small sample volume. researchgate.net | Sensitive to dust and large aggregates, provides an intensity-weighted average size. |

Spectrophotometric Quantification of Dye-to-Biomolecule Labeling Ratios

A critical parameter for characterizing a bioconjugate is the degree of labeling (DOL), also referred to as the dye-to-protein ratio or F/P ratio. This value represents the average number of fluorescein molecules conjugated to each biomolecule. The DOL can be determined using spectrophotometry by measuring the absorbance of the purified conjugate at two specific wavelengths. thermofisher.comnih.gov

The protein concentration is typically determined by measuring the absorbance at 280 nm (A280). However, the fluorescein dye also absorbs light at this wavelength. Therefore, a correction factor is needed to account for the dye's contribution to the A280 reading. The concentration of the fluorescein dye is determined by measuring the absorbance at its maximum absorption wavelength (λmax), which is approximately 494 nm for fluorescein. broadpharm.commirusbio.com

The degree of labeling is calculated using the Beer-Lambert law and the following general formula:

Molarity of Protein = [A280 - (Amax × CF)] / ε_protein

Molarity of Dye = Amax / ε_dye

DOL = Molarity of Dye / Molarity of Protein

Where:

A280 is the absorbance of the conjugate at 280 nm.

Amax is the absorbance of the conjugate at the λmax of fluorescein (~494 nm).

CF is the correction factor (A280 of the free dye / Amax of the free dye). For fluorescein, this is approximately 0.32. mirusbio.com

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of the dye at its λmax (for fluorescein, this is approximately 68,000 M⁻¹cm⁻¹ at 494 nm). mirusbio.com

Accurate determination of the DOL is essential for ensuring the reproducibility of experiments and for understanding the functional consequences of labeling. aatbio.com

Mass Spectrometry-Based Characterization of Conjugates (e.g., MALDI-TOF, ESI-MS)

Mass spectrometry (MS) provides a highly accurate determination of the molecular weight of the bioconjugate, thereby confirming the success of the conjugation and revealing the distribution of labeled species. ohiolink.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for analyzing the molecular weight of large biomolecules. oup.com The mass spectrum of the conjugate will show a series of peaks, with the mass difference between adjacent peaks corresponding to the mass of a single this compound molecule. This allows for the determination of the number of dye molecules attached to each biomolecule. Labeling peptides with fluorescent tags has also been shown to enhance signal intensities in MALDI-MS. nih.govacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is well-suited for the analysis of bioconjugates. acs.orgacs.org ESI-MS can provide high-resolution mass data, allowing for the precise determination of the molecular weight of the intact conjugate. deepdyve.com When coupled with liquid chromatography (LC-MS), it can separate different labeled species before mass analysis. enovatia.com Furthermore, by employing tandem mass spectrometry (MS/MS), the conjugate can be fragmented, and the resulting peptide fragments analyzed to identify the specific amino acid residues (e.g., lysine) that have been modified with the this compound. acs.orgnih.gov

Applications of Fluorescein Peg6 Amine in Advanced Biological and Biomedical Research Methodologies

Cellular and Subcellular Localization Studies Using Advanced Fluorescence Microscopy Techniques

The ability to visualize the precise location of molecules within cells is fundamental to understanding their function. Fluorescein-PEG6-Amine can be conjugated to various targeting moieties, such as antibodies or small molecules, to enable the visualization of specific cellular and subcellular structures.

Live-cell imaging allows for the study of dynamic cellular processes in real-time. merckmillipore.com For these applications, this compound can be conjugated to molecules that target specific cellular components without compromising cell viability. For instance, it can be attached to antibodies that recognize cell surface receptors or to small molecules that bind to intracellular targets.

A typical live-cell imaging protocol involving a this compound conjugate would involve the following steps:

Probe Preparation: Covalent conjugation of this compound to a targeting molecule (e.g., a Fab fragment specific for a plasma membrane protein).

Cell Culture: Seeding of cells on a suitable imaging dish or slide.

Labeling: Incubation of the live cells with the fluorescently labeled probe under physiological conditions (e.g., 37°C, 5% CO2).

Washing: Removal of unbound probe to reduce background fluorescence.

Imaging: Visualization of the labeled cells using a fluorescence microscope equipped with appropriate filters for fluorescein (B123965). Time-lapse imaging can be performed to track the movement and localization of the target molecule over time.

The data obtained from such experiments can provide insights into protein trafficking, receptor internalization, and other dynamic cellular events.

Table 1: Representative Data from a Live-Cell Imaging Experiment Tracking Receptor Dynamics This table presents hypothetical data to illustrate the potential findings from a live-cell imaging study using a this compound labeled antibody against a cell surface receptor.

| Time Point (minutes) | Cellular Localization of Fluorescence | Average Fluorescence Intensity at Plasma Membrane (Arbitrary Units) |

|---|---|---|

| 0 | Predominantly at the plasma membrane | 1500 |

| 5 | Appearance of small fluorescent puncta in the cytoplasm | 1200 |

| 15 | Increased number and size of cytoplasmic puncta | 800 |

Fixed-cell staining is employed to preserve cellular structures and obtain high-resolution snapshots of molecular localizations. In this context, this compound can be conjugated to antibodies for use in immunofluorescence (IF) assays. The primary amine group on the probe can be reacted with an activated carboxyl group on an antibody to form a stable amide bond.

A general protocol for immunofluorescence using a this compound labeled antibody would include:

Cell Fixation: Treatment of cells with a cross-linking agent like paraformaldehyde to preserve cellular architecture.

Permeabilization: Use of a detergent (e.g., Triton X-100) to create pores in the cell membrane, allowing the antibody to access intracellular targets.

Blocking: Incubation with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

Primary Antibody Incubation: Application of an unlabeled primary antibody that specifically binds to the target protein.

Secondary Antibody Incubation: Application of a this compound labeled secondary antibody that recognizes the primary antibody.

Washing and Mounting: Removal of unbound antibodies and mounting of the sample for microscopy.

This technique provides a robust method for visualizing the distribution of specific proteins within the intricate architecture of the cell.

To visualize specific organelles, this compound can be conjugated to molecules that have a natural affinity for these subcellular compartments. mdpi.com For example, it can be attached to peptides or small molecules known to accumulate in the mitochondria, lysosomes, or endoplasmic reticulum.

One strategy for targeting lysosomes involves conjugating this compound to a molecule containing a morpholine (B109124) moiety. nih.gov The morpholine group is a lysosomotropic amine, which becomes protonated in the acidic environment of the lysosome, leading to its accumulation. nih.gov Similarly, conjugation to a triphenylphosphonium (TPP) cation can direct the fluorescent probe to the mitochondria due to the negative membrane potential of this organelle. nih.gov

Table 2: Examples of Targeting Moieties for Organelle-Specific Visualization

| Target Organelle | Targeting Moiety Example | Principle of Targeting |

|---|---|---|

| Mitochondria | Triphenylphosphonium (TPP) | Accumulation driven by the negative mitochondrial membrane potential. nih.gov |

| Lysosomes | Morpholine | Protonation and trapping in the acidic environment of the lysosome. nih.gov |

Development of Fluorescent Tracers for Molecular Transport and Trafficking Dynamics Research

The movement of molecules into, out of, and within cells is a fundamental process that can be studied using fluorescent tracers. This compound can be attached to various cargo molecules, such as proteins, lipids, or nanoparticles, to track their transport and trafficking pathways.

Endocytosis is the process by which cells internalize molecules from their external environment, while exocytosis is the process of releasing molecules from the cell. nih.gov To study these pathways, this compound can be conjugated to a molecule of interest or a nanoparticle. The uptake of the fluorescently labeled cargo can then be monitored over time using fluorescence microscopy.

For instance, to study the endocytosis of a specific protein, the protein can be labeled with this compound and incubated with live cells. The internalization of the fluorescently labeled protein can be observed as the appearance of fluorescent vesicles within the cytoplasm. The intensity and number of these vesicles can be quantified to determine the rate of endocytosis. Conversely, cells can be loaded with the fluorescent tracer, and its subsequent release into the extracellular medium can be measured to study exocytosis. nih.gov

Once internalized, molecules are often transported within the cell in membrane-bound vesicles. The movement of these vesicles along the cytoskeleton can be tracked using live-cell imaging of a this compound labeled cargo. Advanced microscopy techniques, such as total internal reflection fluorescence (TIRF) microscopy, can be used to visualize vesicles near the plasma membrane with high signal-to-noise ratio.

By co-labeling different populations of vesicles with distinct fluorophores, it is possible to monitor their interaction and fusion. While this compound would serve as one color, another probe with different spectral properties could be used to label a second population of vesicles. The merging of the two fluorescent signals would indicate a fusion event.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Polyethylene (B3416737) glycol |

| Paraformaldehyde |

| Triton X-100 |

| Bovine serum albumin |

| Triphenylphosphonium |

Receptor-Ligand Binding Affinity and Kinetics Investigations through Fluorescent Conjugates

The study of receptor-ligand interactions is fundamental to understanding cellular signaling and is a cornerstone of drug discovery. Fluorescent conjugates created with this compound provide a non-radioactive, highly sensitive means to quantify these interactions.

Synthesis and Characterization of Fluorescent Ligands for Receptor Binding Assays

The synthesis of a fluorescent ligand using this compound typically involves a nucleophilic acyl substitution reaction. The primary amine of the fluorescein derivative acts as a nucleophile, attacking an electrophilic carbonyl group, such as a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester, on the target ligand (e.g., a peptide, small molecule, or protein). This reaction, often performed in a slightly basic buffer (pH 8.5), forms a stable, covalent amide bond. thermofisher.com

Following synthesis, the fluorescent conjugate must be rigorously characterized to ensure its suitability for binding assays.

Purification: High-Performance Liquid Chromatography (HPLC) is used to separate the labeled ligand from unreacted starting materials. researchgate.net

Identity Confirmation: Mass Spectrometry (MS) is employed to confirm the covalent attachment of the this compound by verifying that the molecular weight of the conjugate matches the expected value. acs.orgnih.govaltabioscience.com

Purity Analysis: Analytical HPLC confirms the purity of the final product, ensuring that subsequent binding data is attributable to the fluorescent conjugate. researchgate.net

Quantification: The concentration and degree of labeling can be determined using UV-Visible spectrophotometry by measuring the absorbance of the fluorescein tag.

Quantitative Binding Assays (e.g., Fluorescence Polarization, FRET-based Receptor Assays)

Once synthesized and characterized, these fluorescent ligands are instrumental in various quantitative binding assays.

Fluorescence Polarization (FP): This technique is a powerful, homogeneous method for measuring molecular interactions in real-time. bpsbioscience.combmglabtech.commoleculardevices.com The principle relies on the rotational speed of the fluorescent molecule. celtarys.com A small, fluorescently-labeled ligand, such as one made with this compound, tumbles rapidly in solution when unbound, resulting in the emission of depolarized light when excited with plane-polarized light. bpsbioscience.com Upon binding to a much larger receptor protein, the rotational motion of the complex slows dramatically. moleculardevices.comceltarys.com This slower tumbling results in the emission of light that remains highly polarized. The change in polarization is directly proportional to the fraction of bound ligand, allowing for the determination of binding affinity (K_d). moleculardevices.com FP is particularly well-suited for high-throughput screening (HTS) in a competitive format, where unlabeled compounds compete with the fluorescent ligand for binding to the receptor, causing a measurable decrease in polarization. bmglabtech.com

| Receptor Concentration (nM) | Fluorescence Polarization (mP) | Standard Deviation (mP) |

|---|---|---|

| 0 | 55 | 3.1 |

| 1 | 89 | 4.5 |

| 5 | 165 | 5.2 |

| 10 | 210 | 6.1 |

| 25 | 275 | 7.3 |

| 50 | 315 | 6.8 |

| 100 | 340 | 7.0 |

| 200 | 355 | 6.5 |

FRET-based Receptor Assays: Fluorescence Resonance Energy Transfer (FRET) is another powerful technique for studying molecular interactions. bpsbioscience.comresearchgate.net FRET occurs when two fluorophores, a "donor" and an "acceptor," are in close proximity (typically 1-10 nm). pcbis.fr Energy from the excited donor is non-radiatively transferred to the acceptor, causing the acceptor to fluoresce. bpsbioscience.compcbis.fr In a receptor-ligand binding assay, the receptor might be labeled with a donor fluorophore (e.g., a fluorescent protein) and the ligand conjugated with an acceptor like this compound. When the ligand binds to the receptor, FRET occurs, leading to a decrease in donor emission and an increase in acceptor emission, providing a direct measure of binding. pcbis.frresearchgate.net

Enzymatic Activity Profiling and Inhibitor Screening Using Fluorescent Substrates

Fluorescently labeled substrates are indispensable tools for studying enzyme kinetics and for screening potential inhibitors. mdpi.com They offer a sensitive and continuous method for monitoring enzyme activity in real-time. nih.govresearchgate.net

Design and Synthesis of Fluorescent Substrates for Proteases, Kinases, and Phosphatases

The design of a fluorescent substrate hinges on creating a molecule that is specifically recognized and modified by the enzyme of interest, leading to a change in fluorescence.

Proteases: For proteases, a common strategy is to synthesize a peptide containing the specific cleavage sequence for the target enzyme. This peptide is dually labeled, with this compound on one side of the cleavage site and a quencher molecule on the other. In the intact peptide, the quencher suppresses the fluorescence of the fluorescein. Upon enzymatic cleavage of the peptide bond, the fluorophore and quencher are separated, resulting in a significant increase in fluorescence intensity. nih.govbiosyntan.de

Kinases and Phosphatases: Designing substrates for kinases (which add phosphate (B84403) groups) and phosphatases (which remove them) can be more complex. kinasebiotech.commdpi.com One approach involves a FRET-based system where a fluorescein-labeled peptide substrate undergoes a conformational change upon phosphorylation or dephosphorylation. This change alters the distance to a second fluorophore or quencher, modulating the FRET signal. Another strategy uses phosphospecific antibodies labeled with a FRET partner, which only bind to the substrate after it has been modified by a kinase, thereby bringing the FRET pair into proximity. For phosphatases, substrates like fluorescein monophosphate can be used, where enzymatic cleavage releases the highly fluorescent fluorescein molecule. nih.gov

Real-Time Kinetic Measurements of Enzyme Activity

Fluorogenic substrates enable the continuous monitoring of enzymatic reactions. mdpi.com The rate of increase in fluorescence is directly proportional to the rate of product formation. researchgate.net By recording the fluorescence intensity over time, a reaction progress curve is generated. The initial velocity (v) of the reaction can be determined from the initial linear portion of this curve. jasco-global.com

To determine key kinetic parameters, this process is repeated across a range of substrate concentrations. The resulting initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. jasco-global.comnih.gov This analysis yields the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity and is an indicator of the enzyme-substrate affinity, and the maximum reaction velocity (V_max), from which the catalytic rate constant (k_cat) can be derived. jasco-global.comnih.gov

| Substrate Concentration (µM) | Initial Velocity (RFU/min) |

|---|---|

| 0.5 | 15.2 |

| 1.0 | 28.9 |

| 2.5 | 59.1 |

| 5.0 | 88.4 |

| 10.0 | 120.5 |

| 20.0 | 145.3 |

| 40.0 | 160.7 |

| 80.0 | 165.1 |

Nucleic Acid Labeling and Hybridization Probes for Genetic Research

Fluorescein-labeled oligonucleotides are fundamental tools for detecting and quantifying specific DNA and RNA sequences. Fluorescein is one of the most common fluorophores used for this purpose due to its high quantum yield and good water solubility. stratech.co.uk

This compound can be conjugated to synthetic oligonucleotides that have been modified to incorporate a reactive functional group, such as an NHS ester. aatbio.com The amine on the fluorescein reagent reacts with the NHS ester on the oligonucleotide to form a stable amide linkage. thermofisher.comaatbio.com This post-synthesis labeling strategy is highly efficient. oup.com

These labeled oligonucleotides are then used as hybridization probes in a variety of molecular biology applications.

Molecular Beacons: These are hairpin-shaped oligonucleotide probes with a fluorophore (like fluorescein) at one end and a quencher at the other. oup.comsnu.ac.krresearchgate.net In the absence of a target, the hairpin structure holds the fluorophore and quencher in close proximity, resulting in quenched fluorescence. researchgate.net Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore from the quencher and causing a significant increase in fluorescence. oup.comresearchgate.net

FRET Probes: In another design, two separate probes are designed to bind to adjacent sequences on a target nucleic acid. One probe is labeled with a donor fluorophore (e.g., Fluorescein) and the second with an acceptor. FRET only occurs when both probes are bound to the target, bringing the donor and acceptor close together. oup.comnih.gov This dual-probe system provides high specificity for target detection.

Oligonucleotide Functionalization for Fluorescent In Situ Hybridization (FISH) and Quantitative PCR

The primary amine group of this compound allows for its straightforward conjugation to oligonucleotides, which are fundamental tools in molecular biology. This functionalization is pivotal for techniques such as fluorescent in situ hybridization (FISH) and quantitative polymerase chain reaction (qPCR).

In FISH, fluorescently labeled oligonucleotide probes are used to detect and localize specific DNA or RNA sequences within cells and tissues. nih.govnih.gov The covalent attachment of this compound to these probes enables the visualization of target nucleic acids under a fluorescence microscope. The brightness and photostability of the fluorescein moiety contribute to the generation of strong and reliable signals. nih.gov Multilabeled FISH approaches, where probes are tagged with multiple fluorophores, can further enhance signal intensity, which is particularly beneficial for detecting low-abundance targets. nih.govresearchgate.net

For qPCR, probes are often labeled with a fluorophore and a quencher. The amine group on this compound can be utilized to attach the fluorescein fluorophore to the probe. The fluorescence is quenched until the probe hybridizes to the target sequence and is subsequently cleaved by the polymerase, leading to an increase in fluorescence that is proportional to the amount of amplified DNA.

| Technique | Role of this compound | Key Advantages |

|---|---|---|

| Fluorescent In Situ Hybridization (FISH) | Covalently labels oligonucleotide probes for the visualization of specific DNA/RNA sequences. | Bright and stable fluorescence for strong signal detection. nih.gov |

| Quantitative PCR (qPCR) | Serves as the fluorescent reporter in TaqMan or other hydrolysis probes. | Enables real-time monitoring of DNA amplification. |

DNA/RNA Aptamer Conjugation for Target Detection